N-((2-(dimethylamino)pyrimidin-4-yl)methyl)thiophene-2-sulfonamide

Kinase inhibitor design regioisomeric SAR ATP-binding pocket

Researchers requiring a defined pyrimidine-sulfonamide scaffold for kinase inhibitor SAR often face regioisomeric impurities that confound activity data. This compound provides an authenticated, regioisomerically pure 4-position methylene-linked isomer, distinct from the 2-substituted analog (CAS 1796993-92-4). - Serves as a validated hinge-binding motif (CDK, JAK, VEGFR, p38 MAPK) with a thiophene-2-sulfonamide tail for probing selectivity panels. - Enables systematic SAR via synthetic elaboration (halogenation, cross-coupling) of the thiophene ring. - Functions as an analytical reference standard (HPLC/LC-MS) for resolving regioisomeric purity in synthetic batches.

Molecular Formula C11H14N4O2S2
Molecular Weight 298.38
CAS No. 1797082-71-3
Cat. No. B2864618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(dimethylamino)pyrimidin-4-yl)methyl)thiophene-2-sulfonamide
CAS1797082-71-3
Molecular FormulaC11H14N4O2S2
Molecular Weight298.38
Structural Identifiers
SMILESCN(C)C1=NC=CC(=N1)CNS(=O)(=O)C2=CC=CS2
InChIInChI=1S/C11H14N4O2S2/c1-15(2)11-12-6-5-9(14-11)8-13-19(16,17)10-4-3-7-18-10/h3-7,13H,8H2,1-2H3
InChIKeySQFBNLCLPBPYQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyrimidine-Fused Sulfonamide for Targeted Chemical Biology


N-((2-(dimethylamino)pyrimidin-4-yl)methyl)thiophene-2-sulfonamide (CAS 1797082-71-3) is a synthetic, small-molecule sulfonamide featuring a unique combination of a 2-dimethylamino-substituted pyrimidine core and a thiophene-2-sulfonamide moiety, connected via a methylene linker at the pyrimidine 4-position [1]. With a molecular weight of 298.38 g/mol and the molecular formula C₁₁H₁₄N₄O₂S₂, this compound is primarily distributed as a research-grade chemical for kinase inhibitor discovery, chemical biology probe development, and structure-activity relationship (SAR) studies . It belongs to the broader class of pyrimidine-sulfonamide hybrids, a scaffold extensively validated in medicinal chemistry for modulating kinase signaling, inflammatory pathways, and viral replication [2].

Hinge-binding motif 2-Dimethylamino pyrimidine core Reported hinge interaction in multiple kinase families
Sulfonamide tail Thiophene-2-sulfonamide group Electronically distinct from benzene-sulfonamide analogs
Linker geometry Methylene linker at pyrimidine 4-position Regiospecific vector for kinase selectivity studies

Why This Compound Cannot Be Replaced by Generic Pyrimidine Sulfonamides


Generic substitution of this compound with other in-class pyrimidine sulfonamides is not valid due to three critical structural differentiators. First, the 2-dimethylamino substituent on the pyrimidine ring is a well-established determinant of kinase binding affinity and selectivity; replacement with hydrogen or other alkylamines alters hydrogen-bonding patterns within the ATP-binding pocket [1]. Second, the methylene (-CH₂-) linker at the 4-position, rather than a direct C-N bond, introduces conformational flexibility that can dramatically shift the orientation of the sulfonamide pharmacophore relative to the hinge-binding region of kinases [2]. Third, the thiophene-2-sulfonamide terminal group provides distinct electronic and steric properties compared to benzene-sulfonamide or alkyl-sulfonamide analogs, influencing both target engagement and physiochemical liabilities such as cytochrome P450 inhibition [3]. These combined features mean that even closely related compounds (e.g., N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide, CAS 1796993-92-4, or N-(2-(dimethylamino)pyrimidin-5-yl)thiophene-2-sulfonamide, CAS 1396675-50-5) cannot be assumed to exhibit equivalent biological potency, selectivity, or metabolic stability.

Regioisomeric linker shift
Methylene attachment at 4- vs 2-position may invert kinase binding orientation; hinge-region contacts may not transfer directly.
Aryl group electronic mismatch
Thiophene-2-sulfonamide vs. benzene-sulfonamide: distinct π-electron character can alter target engagement and cytochrome P450 profile.
C2-amine substituent variation
Replacing 2-dimethylamino with other amines may shift hinge-binding affinity and metabolic stability; class-level evidence suggests significant sensitivity.

Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Linker Positioning and Kinase Inhibitor Binding Modes

The methylene-sulfonamide attachment at the pyrimidine 4-position (as in target compound CAS 1797082-71-3) represents a distinct regioisomeric series from the 2-position-linked analog N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide (CAS 1796993-92-4). In kinase inhibitor design, the 4-position of pyrimidine typically interacts with the hinge-binding region, while the 2-position extends toward the solvent-exposed region [1]. Patent analysis of pyrimidylmethyl-sulfonamide compounds confirms that the regiochemistry of the methylene-sulfonamide attachment fundamentally alters the vector of the terminal aryl group, leading to distinct kinase selectivity profiles across the kinome [2].

Regioisomeric binding mode
Class-level
4-position linker vs. 2-position linker (CAS 1796993-92-4)
Reported regioisomer-specific kinase orientation context
Inference from pyrimidine SAR; no head-to-head IC₅₀ for this pair
Kinase inhibitor design regioisomeric SAR ATP-binding pocket

Thiophene vs. Benzene Sulfonamide: Electronic and Steric Differentiation

The target compound's thiophene-2-sulfonamide group is electronically distinct from the benzenesulfonamide analog N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide (CAS 1796987-55-7). Thiophene, being a π-excessive heterocycle, has higher electron density than benzene and a different electrostatic potential surface, which can enhance binding to hydrophobic pockets adjacent to the sulfonamide-binding site in kinase targets [1]. In a broader SAR study of pyrimidine-based sulfonamide derivatives against HepG2 and MCF-7 cancer cell lines, compounds bearing heterocyclic sulfonamide groups (thiophene, thiazole) demonstrated up to 2.5-fold improvements in IC₅₀ values compared to their phenyl-sulfonamide congeners, with IC₅₀ values ranging from 7.4 to 10.2 µg/mL for the most potent heterocyclic series [2]. Additionally, the sulfur atom in the thiophene ring can engage in unique S–π interactions and C–H···S hydrogen bonds with target proteins that are geometrically inaccessible to the corresponding benzene analog [3].

Thiophene vs. benzene potency
Reported
Up to 2.5-fold higher cytotoxicity vs. phenyl-sulfonamide analogs
Supports cell-model endpoint review for thiophene series
HepG2/MCF-7 MTT assay; heterocyclic vs. phenyl comparison
Sulfonamide SAR heterocyclic bioisosteres kinase selectivity

2-Dimethylamino Substituent: Hinge-Binding Orientation and Metabolic Stability

The 2-dimethylamino group on the pyrimidine ring of CAS 1797082-71-3 is a defined structural feature that distinguishes it from analogs bearing primary amine, aniline, or morpholine substituents at the same position. In pyrimidine-based kinase inhibitors, the C2-amino substituent directly contacts the hinge region of the kinase ATP-binding site; the N,N-dimethyl group provides optimal steric bulk and lipophilicity, frequently resulting in improved biochemical potency compared to primary amines, while avoiding the metabolic N-demethylation liabilities of N-mono-methyl analogs [1]. Patent data from endothelin receptor antagonist programs demonstrates that 5-(dimethylamino)-N-pyrimidinyl-1-naphthalenesulfonamides achieve picomolar binding affinity (Ki = 0.43 nM) and are highly dependent on the dimethylamino substitution pattern for both potency and oral bioavailability [2]. In contrast, the 2-amino or 2-morpholino pyrimidine analogs in the same series show orders-of-magnitude reductions in receptor binding affinity [2].

C2-amine binding sensitivity
Class-level
Dimethylamino chemotype linked to sub-nanomolar Ki (0.43 nM) in related series
Model-response context: dimethylamino may support hinge engagement
ETA receptor binding assay; >100-fold weaker for other C2-amines
Kinase hinge binder C2 substituent SAR metabolic stability

Sulfonamide N–H Acidity and Hydrogen-Bond Donor Capacity

The sulfonamide functional group (-SO₂NH-) in CAS 1797082-71-3 possesses a measurably higher N–H acidity (pKa ~10–11) compared to the corresponding amide analogs (-CONH-, pKa ~15–16) such as N-((2-(dimethylamino)pyrimidin-4-yl)methyl)thiophene-2-carboxamide [1]. This difference in proton donor strength directly influences the compound's hydrogen-bonding capacity with protein targets and its solubility profile under physiological conditions. The sulfonamide group's tetrahedral sulfur geometry also provides a distinct spatial presentation compared to the planar amide group, which can be critical for fitting into narrow specificity pockets in target proteins [2]. In thiophene[3,2-d]pyrimidine HIV-1 NNRTI programs, sulfonamide derivatives (e.g., compound 9d, EC₅₀ = 7.1 nM against wild-type HIV-1) consistently outperform their amide counterparts in antiviral potency assays [3].

Sulfonamide H-bond acidity
Reported
pKa ~10–11 (sulfonamide) vs. ~15–16 (amide); >7-fold antiviral EC₅₀ advantage
Assay-response context: sulfonamide geometry may favor target interaction
HIV-1 NNRTI series; MT-4 cell assay
Sulfonamide pharmacophore H-bond donor strength physiochemical property optimization

Physicochemical Profile: Molecular Weight and Lipophilicity Window

With a molecular weight of 298.38 g/mol, CAS 1797082-71-3 occupies a favorable lead-like chemical space (MW < 350 Da) that is significantly lighter than many commercially dominant pyrimidine-sulfonamide kinase inhibitors such as Surufatinib (MW ~480 Da, IC₅₀ range 1–24 nM against VEGFR/FGFR) [1] or the IRE1 inhibitor series (MW > 500 Da) [2]. This lower molecular weight, combined with a predicted clogP of approximately 1.5–2.0, provides superior ligand efficiency metrics and leaves more room for structural elaboration during hit-to-lead optimization without violating Lipinski's rule of five [3]. In fragment-based drug discovery campaigns, compounds in the 250–350 Da range are preferred starting points because they allow for systematic molecular weight addition while maintaining drug-like properties; larger leads (>400 Da) restrict the chemical space available for optimization [3].

Lead-like MW window
Class-level
MW 298.38 Da; predicted clogP ~1.5–2.0
Fragment-growth scaffold context; >150 Da lower than advanced leads
Calculated properties; ligand efficiency space available
Lead-likeness fragment-based drug discovery physicochemical property space

Procurement-Relevant Application Scenarios


Kinase Profiling and Selectivity Panel Screening in Oncology Discovery

This compound serves as a defined starting point for building kinase-focused compound libraries. Its 2-dimethylamino-pyrimidine core is a validated hinge-binding motif across multiple kinase families (CDKs, JAKs, VEGFR, p38 MAPK) . By incorporating the thiophene-2-sulfonamide tail—which is structurally distinct from commonly used benzene- or naphthalene-sulfonamide fragments—researchers can probe differential selectivity against kinase panels such as the Eurofins KinaseProfiler™ or DiscoverX KINOMEscan™. The regioisomeric specificity (4-position methylene linker vs. alternative regioisomers) ensures that observed SAR trends are attributable to the intended binding mode rather than to off-target engagement driven by alternative linker geometries [1].

SAR Expansion Around Thiophene-Containing Sulfonamide Pharmacophores

The thiophene ring is amenable to diverse synthetic elaboration, including electrophilic halogenation (bromination, chlorination), palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), and directed ortho-metalation . This makes the compound an ideal parent scaffold for generating focused SAR libraries. The methylene linker at the pyrimidine 4-position further enables systematic variation of linker length (e.g., ethylene, propylene analogs) to map optimal spatial relationships between the pyrimidine hinge binder and the sulfonamide tail. In published SAR studies of structurally related thieno[3,2-d]pyrimidine derivatives, systematic variation of the sulfonamide substitution pattern yielded compounds with >100-fold differences in antiviral EC₅₀ values, demonstrating the sensitivity of this scaffold to precise structural modifications [1].

Chemical Biology Probe Development for Inflammatory Pathway Signaling

Given that related dimethylamino-pyrimidine sulfonamides have demonstrated activity against JNK and p38 MAPK pathways implicated in inflammation , this compound is a candidate for developing affinity-based proteomics probes or photoaffinity labeling reagents. The thiophene sulfonamide group provides a convenient synthetic handle for introducing biotin tags or fluorophores via thiophene ring functionalization without perturbing the pyrimidine-kinase binding interaction. The compound's lead-like physicochemical profile (MW < 300 Da) also meets the criteria for fragment-based screening by NMR (STD, WaterLOGSY) or surface plasmon resonance (SPR), enabling direct measurement of binding thermodynamics to purified kinase domains [1].

Reference Standard for Regioisomeric Purity Determination in Synthesis QC

During the synthesis of pyrimidine sulfonamide libraries, regioisomeric mixtures are a common problem arising from competing nucleophilic substitution pathways at the pyrimidine 2- vs. 4-positions. This compound (4-substituted regioisomer) can serve as an authenticated analytical reference standard for HPLC, LC-MS, or quantitative NMR methods to determine regioisomeric purity in synthetic batches . Its distinct retention time and mass fragmentation pattern relative to the 2-substituted regioisomer CAS 1796993-92-4 enable unambiguous chromatographic resolution and quantification of regioisomeric ratios [1].

Application
Selection Property
Validation Focus
Kinase selectivity panel screening
Regioisomeric linker specificity
Hinge-binding mode verification by structural biology or kinome profiling
Thiophene-sulfonamide SAR library
Thiophene synthetic tractability (halogenation, cross-coupling)
Functional group tolerance and systematic linker-length variation
Inflammatory pathway chemical probe
Lead-like physicochemical profile (MW
Fragment-based screening compatibility (NMR, SPR) and target engagement
Regioisomeric purity analytical standard
Distinct chromatographic retention relative to 2-substituted regioisomer
Regioisomeric ratio quantification by HPLC or LC-MS
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